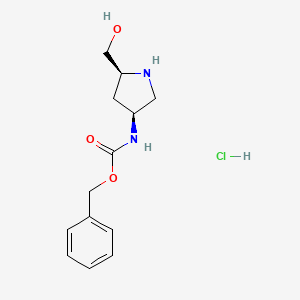

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride, commonly known as CBZ-HMP, is a synthetic amino acid derivative of pyrrolidine. It is widely used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its ability to modulate various biological activities. CBZ-HMP has a variety of biochemical and physiological effects on cells, and its use in laboratory experiments has numerous advantages and limitations. Finally, we will discuss some potential future directions for research involving CBZ-HMP.

Scientific Research Applications

Chemoenzymatic Synthesis and Stereochemistry

The orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines, derivatives closely related to (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride, have been synthesized from N-Cbz-3,4-epoxypyrrolidine. This process, facilitated by lipase-catalyzed reactions, highlights the compound's role in producing high-purity enantiomers for further chemical transformations. Such methodologies are crucial for the development of asymmetric synthesis techniques, enabling the creation of stereochemically complex molecules for pharmaceutical and material sciences applications (Rodríguez-Rodríguez et al., 2013).

Photodimerization and Molecular Encapsulation

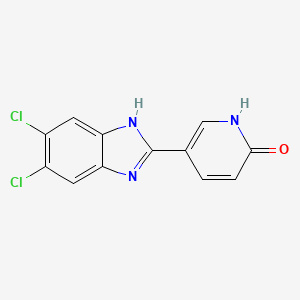

The study on cucurbit[7]uril-mediated photodimerization of 2-aminopyridine hydrochloride, a compound with structural similarities, demonstrates the potential of using this compound in photodimerization reactions. This research underscores the importance of molecular encapsulation in controlling chemical reactions, highlighting the application in synthesizing complex molecular architectures through a stereoselective approach (Wang et al., 2006).

Peptidomimetics and Beta-Turn Mimicry

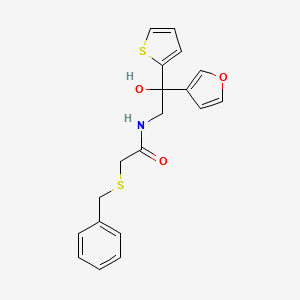

The efficient synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, utilizing a compound structurally related to this compound, showcases its utility in peptidomimetic chemistry. This area of research is fundamental for designing molecules that mimic protein structures, such as beta-turns, which are essential for developing new therapeutic agents (Wallén et al., 2007).

Biomedical Material Synthesis

The controlled ring-opening polymerization of lysine-derived monomers to produce polyesters with pendant carbobenzyloxy (Cbz)-protected amino groups, utilizing methodologies related to the manipulation of this compound, highlights its application in creating novel materials for biomedical applications. Such materials, featuring side amino groups, offer tunable properties and excellent cell compatibility, suggesting their potential use in tissue engineering and drug delivery systems (Chen et al., 2014).

Asymmetric Synthesis and Drug Precursors

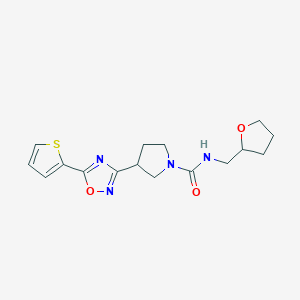

The synthesis of D- and L-deoxymannojirimycin from vinylfuran, employing a Cbz-protected intermediate akin to this compound, demonstrates the compound's role in asymmetric synthesis. This process is vital for creating enantiomerically pure substances, which are crucial for the pharmaceutical industry, highlighting the significance of such intermediates in developing drugs with specific biological activities (Haukaas & O'Doherty, 2001).

Mechanism of Action

Target of Action

The primary target of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is Factor B . Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase .

Mode of Action

The compound interacts with its target, Factor B, by binding to it . This binding regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway .

Biochemical Pathways

The compound affects the alternative complement pathway . This pathway is of particular importance in conditions like paroxysmal nocturnal hemoglobinuria (PNH), where one of the disease hallmarks is the mutation of the PIGA gene . Due to this mutation, all progeny erythrocytes lack the glycosyl phosphatidylinositol–anchored proteins that normally protect blood cells against the alternative complement pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both healthy volunteers and in patients with PNH, with and without concurrent anti-C5 treatment . The pharmacokinetics of the compound are similar in Japanese and White healthy volunteers .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis . This results in a reduction of the symptoms associated with conditions like PNH .

properties

IUPAC Name |

benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-FXMYHANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)

![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)

![(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid](/img/structure/B2755776.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2755780.png)